tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H28N2O2 and its molecular weight is 292.423. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediate Applications
Key Intermediate in Pharmaceutical Synthesis : This compound is used as a key intermediate in the synthesis of various pharmacologically active compounds. For example, it is utilized in the synthesis of Vandetanib, an important drug used in the treatment of certain types of cancer (Wang, Wang, Tang, & Xu, 2015). Additionally, it serves as an important intermediate in the synthesis of Crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Use in Anticancer Drug Synthesis : The compound is a crucial intermediate for the synthesis of small molecule anticancer drugs, highlighting its role in the development of new therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).
Chemical Synthesis and Characterization
Role in Stereoselective Synthesis : It is involved in the stereoselective synthesis of piperidine derivatives that are fused with oxygen heterocycles, which are important in the development of new chemical entities (Moskalenko & Boev, 2014).
Contribution to Novel Scaffolds : This compound contributes to the development of new scaffolds for the preparation of substituted piperidines, expanding the diversity of chemical structures available for pharmaceutical development (Harmsen, Sydnes, Törnroos, & Haug, 2011).
Corrosion Inhibition
- Application in Corrosion Inhibition : The compound has been investigated for its anticorrosive behavior, particularly for protecting carbon steel in corrosive environments. This application is significant in industrial settings where material durability is crucial (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
Mechanism of Action
Target of Action
Similar compounds such as “tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” are often used as intermediates in the synthesis of biologically active compounds .
Mode of Action
It’s likely that the compound interacts with its targets through its piperidine ring, a common structural motif in many biologically active compounds .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical processes, including neurotransmission and signal transduction .
Pharmacokinetics
The tert-butyl group is often used in drug design to improve the lipophilicity and thus the bioavailability of a compound .
Result of Action
As an intermediate, its primary role is likely in the synthesis of more complex compounds with specific biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and activity of the compound .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate can be achieved through the reaction of 4-cyanocyclohexanone with tert-butyl 4-piperidonecarboxylate in the presence of a reducing agent. The resulting product can then be purified through recrystallization.", "Starting Materials": [ "4-cyanocyclohexanone", "tert-butyl 4-piperidonecarboxylate", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 4-cyanocyclohexanone in anhydrous ethanol.", "Step 2: Add tert-butyl 4-piperidonecarboxylate and a reducing agent (e.g. sodium borohydride) to the solution.", "Step 3: Stir the mixture at room temperature for several hours.", "Step 4: Quench the reaction by adding water and stirring.", "Step 5: Extract the product with ethyl acetate.", "Step 6: Purify the product through recrystallization." ] } | |
CAS No. |
162997-33-3 |
Molecular Formula |
C17H28N2O2 |
Molecular Weight |
292.423 |
IUPAC Name |
tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H28N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h13-15H,4-11H2,1-3H3 |
InChI Key |
QOCOQICNCWFZCK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(CC2)C#N |
Origin of Product |
United States |
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